molecular formula C12H19N5O2S B2419998 N-(oxan-4-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide CAS No. 2097868-92-1

N-(oxan-4-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide

Cat. No.: B2419998
CAS No.: 2097868-92-1
M. Wt: 297.38
InChI Key: WILJCMZTSDPKJS-UHFFFAOYSA-N
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Description

N-(Oxan-4-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a piperazine core substituted with a 1,2,5-thiadiazole heterocycle and a carboxamide linker to a tetrahydropyran (oxane) group. This specific molecular architecture combines privileged structural motifs often associated with bioactive properties. The piperazine-carboxamide scaffold is a prevalent feature in pharmacologically active compounds and has been identified as an essential pharmacophore in certain classes of antiproliferative agents . The 1,2,5-thiadiazole ring is a nitrogen- and sulfur-containing heterocycle known to contribute to a molecule's ability to interact with biological targets, influencing its electronic profile and binding characteristics . Researchers may investigate this compound as a potential building block for developing novel therapeutic agents. Its applications could span across multiple research areas, including but not limited to, oncology and infectious diseases, where similar heterocyclic compounds have shown promise . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(oxan-4-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O2S/c18-12(14-10-1-7-19-8-2-10)17-5-3-16(4-6-17)11-9-13-20-15-11/h9-10H,1-8H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILJCMZTSDPKJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)N2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(oxan-4-yl)-4-(1,2,5-thiadiazol-3-yl)piperazine-1-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological properties, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring, an oxane moiety, and a thiadiazole ring, which are known for their diverse biological activities. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C19H25N5O2S
Molecular Weight 373.49 g/mol
IUPAC Name This compound
CAS Number 1803561-15-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

  • Formation of the Piperazine Ring : This can be achieved through nucleophilic substitution reactions.
  • Synthesis of the Thiadiazole Ring : The thiadiazole can be synthesized via cyclization reactions involving thiosemicarbazide and appropriate aldehydes.
  • Coupling Reactions : The final step involves coupling the piperazine derivative with the thiadiazole moiety using suitable reaction conditions.

Antimicrobial Properties

Research indicates that compounds containing thiadiazole and piperazine moieties exhibit significant antimicrobial activity. For instance, studies have shown that derivatives similar to this compound possess activity against various bacterial strains and fungi.

Anticancer Activity

A study exploring the antiproliferative effects of related thiadiazole derivatives demonstrated their ability to inhibit cancer cell lines such as MCF-7 (breast), HCT-116 (colon), and PC-3 (prostate) using the MTT assay method. The compounds showed selective inhibition against these cell lines, with some derivatives exhibiting IC50 values in the nanomolar range against VEGFR-2, a key target in cancer therapy .

The mechanism of action for this compound may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation.
  • Modulation of Receptor Signaling : It may interact with receptors that play roles in cancer cell signaling pathways.
  • DNA/RNA Interaction : Potential interactions with nucleic acids could also contribute to its biological effects.

Study 1: Antiproliferative Effects

In a comparative study on various thiadiazole derivatives, it was found that certain compounds exhibited promising antiproliferative activity against multiple human epithelial cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of similar compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of the thiadiazole ring significantly contributed to antimicrobial potency .

Q & A

Q. In Silico Tools :

  • Molecular Docking : Predict binding modes with targets like AR or D3R using AutoDock Vina .
  • ADMET Prediction : Use SwissADME to optimize solubility and reduce hepatotoxicity .

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